Monoallyl Phthalate (MAP): Synthesis Kinetics, Physicochemical Properties, and Toxicological Significance in Drug Development
Monoallyl Phthalate (MAP): Synthesis Kinetics, Physicochemical Properties, and Toxicological Significance in Drug Development
Abstract Monoallyl phthalate (MAP), CAS 3882-14-2, is a monoester derivative of phthalic acid. While industrially recognized as a transient intermediate in the synthesis of diallyl phthalate (DAP) cross-linking resins, its primary significance in pharmaceutical research and drug development lies in its role as a critical in vivo biomarker. This whitepaper provides a comprehensive technical guide to the synthesis, isolation, and physicochemical properties of MAP, alongside an in-depth analysis of its pharmacokinetic profile and toxicological implications.
Chemical Synthesis and Kinetic Profiling
The synthesis of monoallyl phthalate is governed by a two-stage esterification process starting from phthalic anhydride and allyl alcohol. Understanding the kinetic disparity between these two stages is critical for the targeted isolation of the monoester.
Mechanistic Causality:
-
Stage 1 (Anhydride Activation): The nucleophilic attack of allyl alcohol on the electrophilic carbonyl carbon of phthalic anhydride results in ring-opening. This reaction is highly exothermic, fast, and irreversible. Crucially, it proceeds to completion without the need for an acid catalyst[1].
-
Stage 2 (Diesterification): The subsequent conversion of MAP to diallyl phthalate (DAP) is a slow, reversible condensation reaction that requires an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and the continuous removal of water to drive the equilibrium forward. Research indicates that using p-toluenesulfonic acid reduces the apparent activation energy of this second stage from 65.13 kJ/mol to 35.24 kJ/mol[1].
By arresting the reaction before the addition of a catalyst and controlling the thermal parameters, MAP can be isolated in high yield.
Fig 1. Two-stage kinetic pathway for the synthesis of monoallyl and diallyl phthalate.
Protocol: Self-Validating Synthesis and Isolation of Monoallyl Phthalate
Objective: Synthesize high-purity MAP by exploiting the kinetic barrier of the second esterification stage.
Step-by-Step Methodology :
-
Reagent Preparation : Weigh 1.0 molar equivalent of high-purity phthalic anhydride. Measure 1.1 molar equivalents of anhydrous allyl alcohol.
-
Reaction Initiation : Charge a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and reflux condenser with the phthalic anhydride.
-
Controlled Addition : Add the allyl alcohol dropwise.
-
Causality: The ring-opening reaction is exothermic. Dropwise addition prevents thermal runaway (keeping the internal temperature <80°C), which would otherwise provide the activation energy required for premature diesterification.
-
-
Thermal Maturation : Heat the mixture gently to 90°C for 1.5 hours to ensure complete consumption of the anhydride.
-
Quenching & Phase Separation : Cool the mixture to room temperature. Dissolve the crude product in a saturated aqueous sodium bicarbonate solution (pH ~8).
-
Self-Validation Check: The monoester (MAP) will deprotonate and dissolve in the aqueous phase as a sodium salt. Extract this aqueous phase with ethyl acetate to remove unreacted allyl alcohol and any trace DAP. The aqueous phase must remain completely clear; an emulsion indicates incomplete separation of the hydrophobic diester.
-
-
Acidification & Precipitation : Carefully acidify the aqueous layer with 1M HCl to pH 2. The protonated MAP will precipitate or form a distinct organic layer.
-
Final Extraction : Extract the protonated MAP into fresh ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analytical Validation : Confirm purity via 1H NMR. The successful isolation of MAP is validated by the absence of the symmetric phthalic anhydride aromatic multiplet (7.9 ppm) and the presence of a broad singlet corresponding to the carboxylic acid proton (~11.0 ppm).
Physicochemical Properties & Analytical Characterization
Understanding the physical properties of MAP is essential for its handling, formulation, and analytical detection in biological matrices. As a monoester, MAP exhibits significantly higher aqueous solubility than its diester counterpart, DAP, dictating its rapid renal clearance in vivo[2].
Table 1: Comparative Physicochemical Properties of MAP and DAP
| Property | Monoallyl Phthalate (MAP) | Diallyl Phthalate (DAP) |
| CAS Number | 3[3] | 2[2] |
| Molecular Formula | C11H10O4[3] | C14H14O4[4] |
| Molecular Weight | 206.19 g/mol [3] | 246.26 g/mol [4] |
| Physical State | Viscous Liquid / Solid | Clear pale-yellow liquid |
| Boiling Point | Decomposes before boiling | 157 °C (at 0.67 kPa) |
| Water Solubility | High (Soluble in basic aqueous) | 0.148 g/L (at 20 °C) |
| Log Pow | < 2.0 (Estimated) | 3.23 |
Pharmacokinetics and Toxicological Profile (Drug Development Context)
In toxicological assessments and drug development, MAP is primarily studied as the definitive biomarker for exposure to diallyl phthalate (DAP). DAP is utilized in various polymer matrices and medical devices, making its leaching profile a critical regulatory endpoint.
Metabolic Causality: When DAP enters systemic circulation, it is rapidly hydrolyzed by non-specific hepatic and serum esterases. Pharmacokinetic studies in rodent models demonstrate that DAP clears from the blood with a half-life of approximately 2 minutes[2]. This rapid cleavage yields equimolar amounts of Monoallyl Phthalate (MAP) and Allyl Alcohol (AA).
While MAP is highly water-soluble and is excreted predominantly in the urine (accounting for 50–90% of the administered dose within 24 hours)[2], the allyl alcohol undergoes Phase I oxidation via Alcohol Dehydrogenase (ADH) to form acrolein. Acrolein is a highly reactive, electrophilic aldehyde responsible for the observed periportal hepatotoxicity associated with DAP exposure[2]. Acrolein is subsequently detoxified via glutathione conjugation, yielding 3-hydroxypropylmercapturic acid (HPMA), which is also excreted in the urine.
Fig 2. In vivo metabolic degradation of DAP into MAP and hepatotoxic downstream intermediates.
Table 2: Pharmacokinetic and Toxicological Parameters (In Vivo Rodent Models)
| Parameter | Observation / Value | Causality / Significance |
| Blood Half-Life (DAP) | ~2 minutes (Rats/Mice) | Rapid esterase-mediated cleavage into MAP and allyl alcohol[2]. |
| Urinary Excretion | 50–70% (Rats), 80–90% (Mice) in 24h | High water solubility of MAP and HPMA facilitates rapid renal clearance[2]. |
| Primary Metabolites | MAP, Allyl Alcohol, HPMA | MAP serves as a stable, non-toxic biomarker for DAP exposure. |
| Hepatotoxicity Origin | Allyl Alcohol → Acrolein | Phase I metabolism of allyl alcohol by ADH generates highly reactive acrolein[2]. |
Applications in Pharmaceutical Research
Beyond its role as a toxicological biomarker, MAP has niche applications in advanced pharmaceutical research:
-
Stable Isotope-Labeled Standards : Isotope-labeled variants, such as5[5], are synthesized as internal standards for LC-MS/MS biomonitoring assays. These standards allow researchers to accurately quantify trace levels of phthalate exposure in human urine samples, correcting for matrix effects and ion suppression.
-
Organometallic Catalysis Reagent : MAP is utilized as a specialized reagent in ring-closing ruthenium-based metathesis reactions[5]. The terminal alkene of the allyl group, combined with the sterically demanding and electronically tunable phthalate backbone, makes it a valuable substrate for developing novel macrocyclic drug candidates.
References
-
Santa Cruz Biotechnology. "Monoallyl Phthalate | CAS 3882-14-2". SCBT. 3
-
PubChem. "Diallyl phthalate | C14H14O4 | CID 8560". National Institutes of Health (NIH). 4
-
OECD SIDS. "DIALLYL PHTHALATE CAS N°: 131-17-9". UNEP Publications. 2
-
Pharmaffiliates. "Chemical Name : Monoallyl Phthalate-d4". Pharmaffiliates. 5
-
NICNAS. "Human Health Hazard Assessment: Diallyl phthalate". Australian Government Department of Health.
-
Kulawska, M., et al. "Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst". ResearchGate. 1
